7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline
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Overview
Description
7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline typically involves the introduction of a fluorosulfonyl group onto the isoquinoline ring. One common method involves the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxyisoquinoline. This intermediate can then be further reacted to introduce the fluorosulfonyl group . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form strong interactions with biological molecules, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline can be compared with other fluorinated isoquinoline derivatives, such as:
7-Fluoro-1-oxo-2H-isoquinoline: Lacks the sulfonyl group, resulting in different chemical and biological properties.
7-Sulfonyloxy-1-oxo-2H-isoquinoline: Lacks the fluorine atom, which affects its reactivity and applications.
7-Fluorosulfonyloxy-1-oxo-2H-quinoline: A structural isomer with different properties due to the position of the nitrogen atom in the ring
Properties
IUPAC Name |
7-fluorosulfonyloxy-1-oxo-2H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4S/c10-16(13,14)15-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKOCJCPHNGPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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